potassium;dihydrogen phosphate

概述

描述

potassium;dihydrogen phosphate is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is known for its stability and reactivity, making it a valuable substance in both research and industrial settings.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of potassium;dihydrogen phosphate typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of raw materials and the use of advanced purification techniques to isolate this compound from by-products. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity levels.

化学反应分析

Thermal Decomposition

KHPO decomposes endothermically at high temperatures (209.6–359.6°C) to form potassium metaphosphate (KPO) and water:

The reaction absorbs 436.2 J/g of heat, with water vapor acting as a diluent in combustion systems .

Comparison with KHCO3_33 Decomposition

| Property | KHPO | KHCO |

|---|---|---|

| Decomposition Temp. | 209.6–359.6°C | 127.6–205.6°C |

| Products | KPO + HO | KCO + CO + HO |

| Heat Absorption | 436.2 J/g | 603.4 J/g |

Acid-Base Reactions

As a weak acid, KHPO reacts with bases like NaOH to form disodium phosphate (NaHPO):

In aqueous solutions, it dissociates into HPO ions, which further hydrolyze:

The equilibrium pH of a 20 g/L solution is 4.2–4.6, making it effective in buffering acidic environments .

Advantages in Catalysis

-

Eco-friendly : No toxic solvents or column purification required.

Inhibition of Combustion Reactions

KHPO suppresses ethylene (CH) explosions by:

-

Physical Inhibition : Endothermic decomposition absorbs heat (436.2 J/g), reducing flame temperature .

-

Chemical Inhibition : KPO and HO disrupt radical chain propagation (e.g., H + O → OH + O) .

Effect on C2_22H4_44 Explosion Pressure

| Inhibitor Concentration | Pressure Reduction (%) |

|---|---|

| 0.5 g/L KHPO | 12.4 |

| 1.0 g/L KHPO | 24.7 |

Biological and Agricultural Interactions

In plants, foliar-applied KHPO enhances flavonoid biosynthesis:

-

Anthocyanin Synthesis : Upregulates VviGST gene expression by 2.5-fold in grapes, increasing anthocyanin content by 18–22% .

-

Mechanism : Phosphate ions modulate enzymatic activity in the phenylpropanoid pathway .

Reactivity in Aqueous Systems

KHPO exhibits pH-dependent speciation:

| pH Range | Dominant Species |

|---|---|

| < 2.1 | HPO |

| 2.1–7.2 | HPO |

| 7.2–12.3 | HPO |

This behavior is critical in nutrient delivery systems and electrochemical applications .

科学研究应用

Agricultural Applications

Fertilizer Use

KH₂PO₄ is primarily utilized as a fertilizer due to its high phosphorus and potassium content, essential nutrients for plant growth. It is particularly effective in promoting root development and flowering in crops like rice, wheat, and cotton.

- Nutrient Composition :

- Phosphorus (P₂O₅) : 52%

- Potassium (K₂O) : 34%

Case Study: Impact on Crop Yield

A study conducted in Lithuania evaluated the effects of KH₂PO₄ on winter wheat growth. The results indicated that plants fertilized with KH₂PO₄ exhibited a significant increase in yield compared to those grown without fertilizers. The use of KH₂PO₄ granulated with microcrystalline cellulose also improved nutrient uptake efficiency and soil health by enhancing microbial activity .

Food Industry Applications

Food Additive

In the food industry, KH₂PO₄ serves multiple roles:

- Leavening Agent : Used in baked goods to produce carbon dioxide during fermentation.

- pH Control Agent : Helps maintain desired acidity levels in processed foods.

- Nutritional Fortifier : Provides essential potassium in products like sports drinks (e.g., Gatorade) and nutritional supplements.

Functional Properties

KH₂PO₄ acts as a sequestrant and emulsifier, improving the texture and stability of dairy products like cheese and creamers. It also enhances water retention in meat products, reducing cooking losses .

Pharmaceutical Applications

Buffering Agent

In pharmaceuticals, KH₂PO₄ is widely used as a buffering agent to maintain pH levels in various formulations. Its ability to form buffer systems with disodium hydrogen phosphate allows for precise control over drug stability and solubility.

- Application Example : KH₂PO₄ is commonly included in intravenous solutions to ensure proper electrolyte balance and prevent complications associated with acid-base imbalances .

Material Science Applications

Nonlinear Optical Properties

KH₂PO₄ crystals are known for their nonlinear optical properties, making them suitable for applications in laser technology. They are used in Pockels cells for controlling light polarization and in frequency-doubling devices for generating laser light at different wavelengths.

- Research Insights : A study highlighted the use of large-aperture KH₂PO₄ crystals in inertial confinement fusion power plants, demonstrating their importance in advanced energy applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Agriculture | Fertilizer for crops | Enhances growth, root development |

| Food Industry | Leavening agent, pH control | Improves texture/stability of food products |

| Pharmaceuticals | Buffering agent | Maintains pH stability in drug formulations |

| Material Science | Nonlinear optics | Used in laser technology |

作用机制

The mechanism by which potassium;dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

属性

IUPAC Name |

potassium;dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSKLFRGEWLPPA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

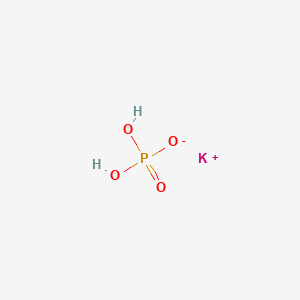

OP(=O)(O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.086 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。